molecular formula C14H12O3 B12405065 Benzyl 4-hydroxybenzoate-2,3,5,6-D4

Benzyl 4-hydroxybenzoate-2,3,5,6-D4

Cat. No.: B12405065
M. Wt: 232.27 g/mol
InChI Key: MOZDKDIOPSPTBH-YKVCKAMESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxybenzoate-2,3,5,6-D4 typically involves the esterification of deuterated para-hydroxybenzoic acid with benzyl alcohol. The reaction is catalyzed by an acid or base and often requires a dehydrating agent to drive the reaction to completion. The process can be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times. The reaction between deuterated para-hydroxybenzoic acid and potassium carbonate in the presence of a phase transfer catalyst is a common approach .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its isotopic labeling. Its applications include:

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s ester group can undergo hydrolysis, releasing para-hydroxybenzoic acid, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H12O3

Molecular Weight

232.27 g/mol

IUPAC Name

benzyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i6D,7D,8D,9D

InChI Key

MOZDKDIOPSPTBH-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCC2=CC=CC=C2)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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